3'-?O-?Acetylhamaudol

Descripción general

Descripción

3’-O-Acetilhamaudol es un compuesto natural aislado de las raíces de Angelica japonica y Angelica polymorpha. Es conocido por sus significativas actividades biológicas, particularmente sus propiedades antitumorales. El compuesto es un derivado fenólico y se ha estudiado por sus potenciales aplicaciones terapéuticas en varios campos, incluyendo la oncología y la inmunología .

Mecanismo De Acción

Los efectos antitumorales del 3’-O-Acetilhamaudol se deben principalmente a su capacidad de inhibir la angiogénesis y activar los linfocitos intraepiteliales intestinales. El compuesto se dirige a los receptores del factor de crecimiento endotelial vascular (VEGFR), lo que lleva a la inhibición de la angiogénesis inducida por VEGF. Además, mejora la producción de interleucina-12 e interferón-gamma, que son cruciales para la modulación de la respuesta inmunitaria .

Análisis Bioquímico

Biochemical Properties

3’-O-Acetylhamaudol exhibits its anti-tumor activity through dual actions: anti-angiogenesis and activation of intestinal intraepithelial lymphocytes

Cellular Effects

In terms of cellular effects, 3’-O-Acetylhamaudol influences cell function by inhibiting angiogenesis and activating intestinal intraepithelial lymphocytes . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in tumor cells.

Molecular Mechanism

The molecular mechanism of 3’-O-Acetylhamaudol involves its binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

3’-O-Acetilhamaudol se puede sintetizar a través de la acetilación del hamaudol, que es otro compuesto natural que se encuentra en las mismas fuentes vegetales. El proceso de acetilación normalmente implica la reacción del hamaudol con anhídrido acético en presencia de un catalizador como la piridina. La reacción se lleva a cabo bajo condiciones controladas para asegurar la acetilación selectiva del grupo hidroxilo en la posición 3’ .

Métodos de Producción Industrial

La producción industrial del 3’-O-Acetilhamaudol implica la extracción del hamaudol de las raíces de Angelica japonica o Angelica polymorpha, seguida de su modificación química a través de la acetilación. El proceso de extracción incluye extracción con solventes, filtración y pasos de purificación para aislar el hamaudol. La acetilación posterior se realiza en reactores a gran escala bajo condiciones optimizadas para lograr un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

3’-O-Acetilhamaudol experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en hamaudol.

Sustitución: El grupo acetilo se puede sustituir por otros grupos funcionales bajo condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos como la hidroxilamina se pueden utilizar para reacciones de sustitución.

Productos Principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Hamaudol.

Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

3’-O-Acetilhamaudol se ha estudiado ampliamente por sus aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de la acetilación fenólica y sus efectos en la actividad biológica.

Biología: Se ha investigado por su papel en la modulación de las vías celulares y sus efectos en la proliferación celular y la apoptosis.

Medicina: Se ha explorado por sus propiedades antitumorales, particularmente en la inhibición de la angiogénesis y la activación de los linfocitos intraepiteliales intestinales.

Industria: Posibles aplicaciones en el desarrollo de terapias basadas en productos naturales y suplementos para la salud .

Comparación Con Compuestos Similares

Compuestos Similares

Hamaudol: El compuesto original del cual se deriva el 3’-O-Acetilhamaudol.

8-Hidroximetilhamaudol: Otro derivado con actividades biológicas similares.

Arctigenina: Un compuesto natural con propiedades antitumorales comparables

Singularidad

3’-O-Acetilhamaudol es único debido a su acetilación específica en la posición 3’, lo que aumenta su actividad biológica en comparación con su compuesto original, el hamaudol. La acetilación aumenta su estabilidad y biodisponibilidad, lo que lo convierte en un agente antitumoral más potente .

Propiedades

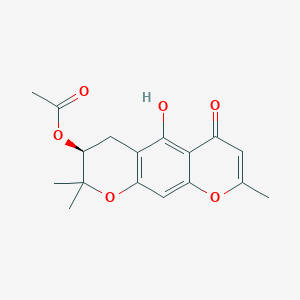

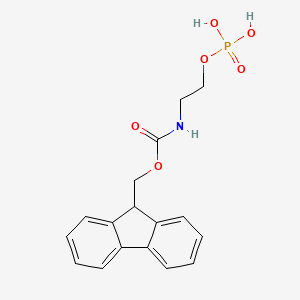

IUPAC Name |

[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-8-5-11(19)15-13(21-8)7-12-10(16(15)20)6-14(22-9(2)18)17(3,4)23-12/h5,7,14,20H,6H2,1-4H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMBJOBSCRAOAO-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC(=O)C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)OC(=O)C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key biological activities reported for 3'-O-acetylhamaudol?

A1: Research indicates that 3'-O-acetylhamaudol exhibits anti-HIV [] and anti-tumor activities [, ]. Notably, its anti-tumor action is suggested to involve dual mechanisms: anti-angiogenesis and activation of intestinal intraepithelial lymphocytes [].

Q2: What is the primary source of 3'-O-acetylhamaudol, and are there other compounds found alongside it?

A2: 3'-O-acetylhamaudol is primarily isolated from the roots of Angelica species, including Angelica apaensis [] and Angelica japonica [, ]. Interestingly, its presence is often reported alongside other bioactive compounds like oxypeucedanin, isoimperatorin, byakangelicin, and various coumarins and polyacetylenes [, ].

Q3: Have there been any studies investigating the quantitative analysis of 3'-O-acetylhamaudol in plant material?

A3: Yes, a study employed a reversed-phase high-performance liquid chromatography (RP-HPLC) method to quantify 3'-O-acetylhamaudol in the rhizome of Angelica polymorpha []. This method utilized a gradient elution system with methanol and water as the mobile phase and UV detection at a wavelength of 294 nm.

Q4: Are there any known metabolites of 3'-O-acetylhamaudol, and what are their potential biological activities?

A4: While the provided abstracts don't explicitly mention specific metabolites, one study investigated the metabolites of 3'-O-acetylhamaudol isolated from Angelica japonica roots and evaluated their antitumor activities []. This suggests the potential for discovering new bioactive derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B3182179.png)

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B3182195.png)

![Trans-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)

![N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B3182220.png)

![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)